N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Catalog No.
S2924014
CAS No.
879920-74-8
M.F
C23H20N4O3S
M. Wt
432.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quino...

CAS Number

879920-74-8

Product Name

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5

InChI

InChI=1S/C23H20N4O3S/c1-2-25-31(29,30)18-9-7-17(8-10-18)26-23(28)20-15-22(16-11-13-24-14-12-16)27-21-6-4-3-5-19(20)21/h3-15,25H,2H2,1H3,(H,26,28)

InChI Key

QELLTTKVESREMJ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Solubility

not available

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound characterized by a complex structure that includes a quinoline core, a pyridine moiety, and an ethylsulfamoyl group. The compound has a molecular weight of 432.5 g/mol and is recognized for its potential biological activities, particularly in the field of medicinal chemistry. Its chemical structure suggests it may interact with various biological targets, making it a subject of interest in drug development.

There is no scientific literature available on the specific mechanism of action of this compound.

  • Sulphonamide group: Some sulphonamides can have antibacterial properties, but also potential allergic reactions [].
  • Aromatic amines: Some aromatic amines can be carcinogenic [].

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Amide Bond Formation: The carboxamide group can react with various amines to form new derivatives, potentially leading to compounds with improved efficacy.
  • Oxidation and Reduction: The quinoline ring system may undergo oxidation or reduction reactions, which could modify its electronic properties and influence its interaction with biological targets.

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide has shown promising biological activity, particularly in antimalarial research. Studies indicate that compounds within the quinoline-4-carboxamide class exhibit moderate to high potency against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action is believed to involve inhibition of translation elongation factor 2 in the parasite, which disrupts protein synthesis and ultimately leads to cell death .

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic synthesis techniques:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as aniline derivatives and carbonyl compounds.
  • Introduction of the Pyridine Moiety: This step may involve coupling reactions where a pyridine derivative is linked to the quinoline framework.
  • Sulfonamide Formation: The ethylsulfamoyl group is introduced through sulfonation reactions, typically involving sulfamic acid derivatives.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The primary applications of N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide lie in medicinal chemistry and pharmacology:

  • Antimalarial Drug Development: Its potent activity against Plasmodium falciparum positions it as a candidate for further development as an antimalarial agent.
  • Cancer Research: Similar quinoline derivatives have been explored for their anticancer properties, suggesting potential applications in oncology.
  • Infectious Disease Treatment: The compound's structural features may allow it to be explored for efficacy against other infectious diseases.

Interaction studies are crucial for understanding how N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide interacts with biological systems:

  • Protein Binding Studies: Assessing how well the compound binds to plasma proteins can provide insights into its bioavailability and therapeutic window.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes related to disease pathways can help elucidate its mechanism of action.
  • Cell Line Studies: Testing the compound on various cancer or pathogen-infected cell lines can reveal its efficacy and cytotoxicity profiles.

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarityUnique Features
4-Hydroxyquinoline-3-carboxamide0.93Exhibits different biological activities against bacteria
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide0.80Different pharmacological profiles
N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide0.84Lacks the ethylsulfamoyl group
5-Bromoquinoline-8-carbonitrile0.74Focuses on different targets in infectious diseases
4-Chloroquinoline-6-carbonitrile0.74Known for antimalarial properties

The uniqueness of N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide lies in its specific combination of functional groups that enhance its potency and selectivity against malaria parasites compared to other quinoline derivatives .

XLogP3

2.9

Dates

Modify: 2023-08-17

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